N-[(2-methylcyclohexyl)carbonyl]leucine
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Overview
Description
N-[(2-methylcyclohexyl)carbonyl]leucine is an organic compound with the molecular formula C14H25NO3. It contains a six-membered cyclohexane ring substituted with a methyl group and a leucine moiety. This compound is characterized by its carboxylic acid and secondary amide functional groups, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylcyclohexyl)carbonyl]leucine typically involves the reaction of 2-methylcyclohexanone with leucine in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylcyclohexyl)carbonyl]leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[(2-methylcyclohexyl)carbonyl]leucine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methylcyclohexyl)carbonyl]leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-methylcyclohexylamine: Contains a similar cyclohexane ring but lacks the leucine moiety.
Cyclohexylamine: A simpler structure with only the cyclohexane ring and an amine group.
Leucine derivatives: Compounds with leucine as a core structure but different substituents.
Uniqueness
N-[(2-methylcyclohexyl)carbonyl]leucine is unique due to its combination of a cyclohexane ring and a leucine moiety, providing distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and versatile applications in various fields .
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-methyl-2-[(2-methylcyclohexanecarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H25NO3/c1-9(2)8-12(14(17)18)15-13(16)11-7-5-4-6-10(11)3/h9-12H,4-8H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
HZXHZEICTRNPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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